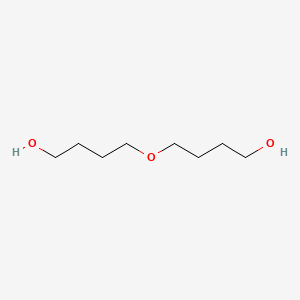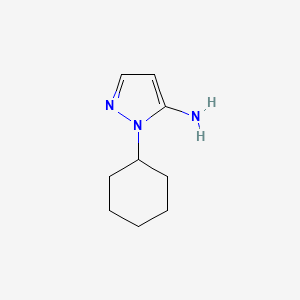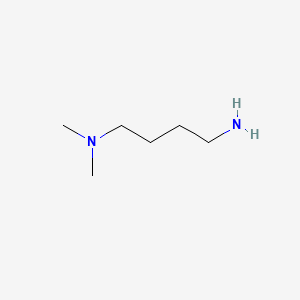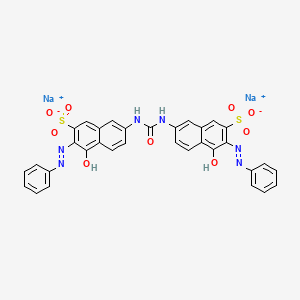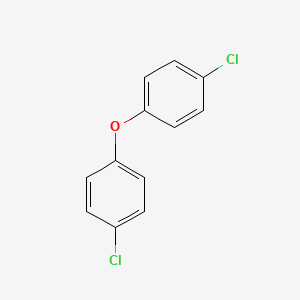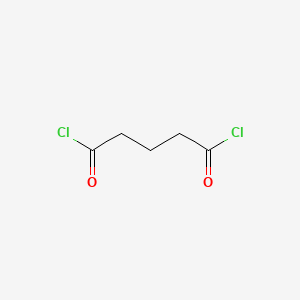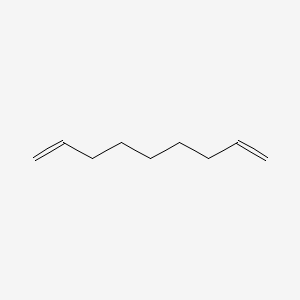
1,8-Nonadiene
概要
説明
1,8-Nonadiene, also known as nona-1,8-diene, is an organic compound with the molecular formula C₉H₁₆. It is a linear diene with two double bonds located at the first and eighth carbon atoms. This compound is a colorless liquid with a characteristic hydrocarbon odor and is primarily used as a reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Nonadiene can be synthesized through various methods, including:
Olefin Metathesis: This method involves the reaction of an open-chain substrate with two double bonds at the ends of a long chain.
Hydration of Alkynes: Another method involves the hydration of 1,8-nonadiyne using a gold catalyst and sulfuric acid in methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale olefin metathesis reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications.
化学反応の分析
1,8-Nonadiene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound can yield nonane, a saturated hydrocarbon. This reaction typically uses hydrogen gas and a metal catalyst like palladium or platinum.
Substitution: this compound can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain. This reaction often requires the presence of a catalyst or ultraviolet light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Chlorine, bromine, ultraviolet light.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Nonane.
Substitution: Halogenated nonadienes.
科学的研究の応用
1,8-Nonadiene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: this compound is utilized in the production of polymers through olefin metathesis polymerization.
Flavor and Fragrance Industry: Certain isomers of nonadiene are used as green flavor components in the autoxidation of fish oil.
Material Science: It is employed in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
作用機序
The mechanism of action of 1,8-nonadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example:
Oxidation: The double bonds react with oxidizing agents to form oxygenated products.
Reduction: The double bonds are hydrogenated to form saturated hydrocarbons.
Substitution: The double bonds react with halogens to form halogenated products.
These reactions typically involve the formation of intermediate species, such as carbocations or free radicals, which then undergo further transformations to yield the final products.
類似化合物との比較
1,8-Nonadiene can be compared with other similar compounds, such as:
1,5-Hexadiene: A diene with double bonds at the first and fifth carbon atoms.
1,7-Octadiene: A diene with double bonds at the first and seventh carbon atoms.
1,9-Decadiene: A diene with double bonds at the first and ninth carbon atoms.
Uniqueness of this compound:
Position of Double Bonds: The unique positioning of the double bonds in this compound allows for specific reactivity patterns and applications in organic synthesis.
Chain Length: The nine-carbon chain length provides a balance between reactivity and stability, making it suitable for various industrial applications.
特性
IUPAC Name |
nona-1,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGSLHHMIELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063642 | |
| Record name | 1,8-Nonadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-30-5 | |
| Record name | 1,8-Nonadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Nonadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Nonadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Nonadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nona-1,8-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,8-nonadiene has the molecular formula C9H16 and a molecular weight of 124.22 g/mol.
A: While specific spectroscopic data is not extensively discussed in the provided research excerpts, researchers commonly use techniques like 1H NMR and 13C NMR spectroscopy to characterize this compound and its derivatives. For instance, researchers characterized the bisadduct of thianthrene cation radical and 1,5-hexadiene (a related diene) using 1H and 13C NMR spectroscopy. []
A: Research has shown that incorporating a gem-difluoromethylene group significantly accelerates the ring-closing metathesis of 1,8-nonadienes when compared to a methylene group. [, ] This acceleration is comparable to the Thorpe-Ingold effect observed with substituents like diester malonates and ketals. []
A: In the synthesis of calystegine alkaloids, researchers observed that the choice of metal catalyst in a Barbier-type allylation using functionalized 1,8-nonadienes significantly impacted the stereochemical outcome. [] Using zinc led to a different stereochemical outcome compared to magnesium or indium. []
A: this compound serves as a model substrate for investigating the catalytic activity of ruthenium complexes in ring-closing metathesis (RCM) reactions. [] By employing techniques like ESIMS and tandem MS, researchers can monitor the formation of ruthenium alkylidene intermediates, providing insights into the catalytic cycle and reaction mechanisms. []
A: Studies have demonstrated that thianthrene cation radical can add to one or both double bonds of non-conjugated dienes like this compound. [, ] The reaction outcome, whether it leads to monoadducts, bisadducts, or a mixture, depends on the diene's structure and the reaction conditions. [, ]
A: While not explicitly covered in the provided excerpts, a related compound, cis-cyclononene, undergoes photolysis reactions, yielding products like this compound. [] This suggests that this compound might also participate in photochemical transformations under specific conditions.
A: Yes, researchers have utilized this compound derivatives in the total synthesis of calystegine alkaloids, a class of naturally occurring compounds with potential therapeutic applications. []
A: Researchers use this compound, along with other simple α,ω-dienes, to study the kinetics of ring-closing metathesis. [] By comparing the reaction rates of different dienes, they can gain insights into how structural features, like ring size and substituents, influence the reaction outcome. []
A: Studies on the ring-closing metathesis of this compound have shown that isomerization can be a competing side reaction. [] This isomerization is primarily mediated by ruthenium hydride complexes, and the rate of isomerization can be influenced by factors like the presence or absence of phosphine ligands. []
A: While not directly demonstrated with this compound, the Prins reaction, using a related compound (4-methyl-1,8-nonadiene-4,6-diol), with benzaldehyde unexpectedly yielded a tetrahydropyran derivative. [] This suggests that similar reactions with this compound could potentially lead to heterocyclic products.
A: Research investigating the chemopreventive agent diallyl disulfide (DADS) found that the presence of terminal allyl groups, similar to those in this compound, played a crucial role in inducing the expression of glutathione transferase, an enzyme involved in detoxification. [] This suggests that the allyl groups in this compound might contribute to potential biological activities.
A: While not directly mentioned in the provided research excerpts, analysis of aroma components from German chamomile tea and Chrysanthemum boreale Makino tea identified this compound as a constituent. [] This finding indicates its presence in certain natural plant sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

